1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring and a pyrrolidine ring. Compounds containing pyrazole rings are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The unique structure of this compound makes it a valuable subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the attachment of the pyrrolidine moiety. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with a suitable pyrrolidine derivative under acidic or basic conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Amberlyst-70, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antileishmanial and antimalarial activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit enzymes critical for the survival of the parasite . Molecular docking studies have shown that the compound fits well into the active site of these enzymes, leading to their inhibition .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
Pyrazolo[1,5-a]pyrimidines: Compounds with similar pyrazole rings but different biological activities.
Uniqueness
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to its combined pyrazole and pyrrolidine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research .
Properties
IUPAC Name |
1-[(1,3-dimethylpyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7-9(4-13(2)12-7)6-14-5-8(11(16)17)3-10(14)15/h4,8H,3,5-6H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDVMCZQTMZCSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CC(CC2=O)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.